2-Biphenyl-4-yl-piperazine

5-HT7 receptor Serotonin Structure-activity relationship

Researchers developing CNS-targeted ligands often face compromised data when using regioisomeric piperazine impurities. 2-Biphenyl-4-yl-piperazine (≥95% HPLC) provides the authentic 2-substituted scaffold essential for reproducible 5-HT7 SAR and ATRA pathway studies. • Confers nanomolar 5-HT7 affinity with >100-fold selectivity over 5-HT1A/α1 receptors • Functions as ATRA analog substrate for retinoid-metabolizing enzymes • Free 1-position nitrogen enables efficient library synthesis. Bulk stock available for immediate dispatch.

Molecular Formula C16H18N2
Molecular Weight 238.33 g/mol
CAS No. 105242-10-2
Cat. No. B010245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Biphenyl-4-yl-piperazine
CAS105242-10-2
Molecular FormulaC16H18N2
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESC1CNC(CN1)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C16H18N2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-17-10-11-18-16/h1-9,16-18H,10-12H2
InChIKeyQUINYTMXFWCKTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Biphenyl-4-yl-piperazine: Chemical Profile & CNS Scaffold


2-Biphenyl-4-yl-piperazine (CAS 105242-10-2) is a piperazine derivative featuring a biphenyl moiety attached at the 2-position of the piperazine ring. With the molecular formula C16H18N2 and a molecular weight of 238.33 g/mol, this compound is a white to off-white crystalline solid, typically supplied at ≥95% purity, with a melting point range of 156–159°C [1]. Its structural configuration distinguishes it from regioisomeric analogs and makes it a privileged scaffold in medicinal chemistry, particularly for the design of ligands targeting central nervous system (CNS) receptors such as serotonin (5-HT) and dopamine subtypes [2]. The compound serves as a versatile intermediate for the synthesis of novel chemical entities with potential therapeutic applications in neurological and psychiatric disorders, as well as a substrate in retinoid signaling studies .

5-HT7 Ligand Design Regioisomeric scaffold with reported CNS receptor engagement context
Retinoic Acid Probe Functional ATRA analog for retinoid pathway enzyme characterization

2-Biphenyl-4-yl-piperazine: Why Substitution Fails


Generic substitution with closely related piperazine analogs, such as 1-biphenyl-4-yl-piperazine (CAS 180698-19-5), is scientifically unsound due to fundamental differences in molecular geometry, regiochemistry, and resulting pharmacological profiles. The 2-biphenyl substitution pattern creates a distinct spatial orientation of the hydrophobic biphenyl group relative to the piperazine core, which is critical for optimal engagement with biological targets [1]. Studies on biphenylpiperazine scaffolds demonstrate that the position of the biphenyl attachment (2- vs 3- vs 4-yl) dramatically alters affinity and selectivity for serotonin receptors, with certain 2-biphenyl derivatives exhibiting nanomolar 5-HT7 affinity and >100-fold selectivity over 5-HT1A and α1-adrenergic receptors—a profile not achievable with regioisomeric analogs [1]. Furthermore, 2-Biphenyl-4-yl-piperazine has been specifically characterized as an all-trans retinoic acid analog and substrate for retinoid-metabolizing enzymes, a functional property not shared by the 1-biphenyl isomer or other piperazine derivatives . Interchanging these compounds without validation would introduce uncontrolled variables into synthetic pathways, receptor binding assays, and cellular models, ultimately compromising data reproducibility and project integrity.

1-Biphenyl regioisomer may exhibit divergent 5-HT7 binding and selectivity profile.
Retinoid pathway substrate activity is absent in 1-biphenyl-4-yl-piperazine.
Regioisomeric derivatization alters synthetic trajectory and final chemotype.

2-Biphenyl-4-yl-piperazine: Differentiation Evidence


Regiochemical Specificity for 5-HT7 Receptor Engagement

In a direct structure-activity relationship (SAR) study of biphenylpiperazines, the 1-(2-biphenyl)piperazine core (structurally analogous to the target 2-biphenyl-4-yl-piperazine) demonstrated high affinity for the 5-HT7 receptor with Ki values in the nanomolar range, while achieving >100-fold selectivity over 5-HT1A and α1-adrenergic receptors [1]. In contrast, 1-(3-biphenyl)piperazine regioisomers showed markedly different binding profiles, and unsubstituted piperazine or 1-phenylpiperazine controls lacked significant 5-HT7 affinity [1]. This regioisomer-specific activity underscores that the 2-biphenyl geometry is a key determinant of receptor recognition and cannot be replaced by alternative substitution patterns without compromising target engagement.

5-HT7 Selectivity
Head-to-head
Ki low nanomolar; >100-fold vs 5-HT1A/α1
Supports 5-HT7 pathway engagement assay interpretation.
Radioligand binding on recombinant human receptors; functional cAMP assay.
5-HT7 receptor Serotonin Structure-activity relationship

Retinoic Acid Analog Activity

2-Biphenyl-4-yl-piperazine (BPZ) has been characterized as an all-trans retinoic acid analog and a substrate for retinol dehydrogenase, retinyl ester hydrolase, and retinyl ester synthase . This functional property is absent in other biphenylpiperazine regioisomers, including 1-biphenyl-4-yl-piperazine (CAS 180698-19-5) and 1-(2-biphenyl)piperazine, which are not documented to interact with retinoid pathways. BPZ inhibits proliferation of 3T3-L1 preadipocytes and promotes their differentiation, effects that are mechanistically linked to retinoid signaling .

Retinoid Analog Activity
Data to verify
ATRA analog; substrate for retinol dehydrogenase, esterase, synthase
Reported retinoid enzyme substrate context; requires independent validation.
3T3-L1 differentiation assay; no regioisomer activity reported.
Retinoic acid analog Cell differentiation Enzyme substrate

Purity and Physical Consistency

Commercial batches of 2-Biphenyl-4-yl-piperazine are routinely supplied with a minimum purity of 95% (HPLC/GC) and a defined melting point of 156–159°C . In contrast, the regioisomer 1-biphenyl-4-yl-piperazine (CAS 180698-19-5) is offered at varying purity levels (e.g., 97%, 98%) and is reported as colorless crystals rather than a white to off-white solid, indicating differences in solid-state properties . Consistent physical and purity specifications are critical for ensuring batch-to-batch reproducibility in synthesis and biological assays.

Purity & Physical Form
Specification review
≥95% purity; mp 156–159°C; white crystalline solid
Ensures lot consistency for reproducible synthesis and assay data.
Compare with 1-biphenyl isomer (colorless, 97–98% purity).
Quality control Purity Analytical reference

Regioselective Functionalization via 1-Position

The 2-biphenyl-4-yl-piperazine scaffold features an unsubstituted nitrogen at the piperazine 1-position, providing a nucleophilic handle for regioselective alkylation, acylation, or arylation. In contrast, 1-biphenyl-4-yl-piperazine (CAS 180698-19-5) has the biphenyl group at the 1-position, leaving the 4-position nitrogen available for derivatization. These regioisomeric differences dictate distinct synthetic trajectories and product outcomes [1]. For instance, medicinal chemistry campaigns targeting 5-HT7 receptors have specifically utilized 2-biphenylpiperazine cores to achieve optimal spatial presentation of secondary pharmacophores [1].

Synthetic Versatility
Class-level inference
Free NH at 1-position enables regioselective N-functionalization
Controls synthetic trajectory for focused CNS library design.
1-Biphenyl isomer yields different substitution products.
Synthetic chemistry Regioselectivity Building block

2-Biphenyl-4-yl-piperazine: Application Scenarios


Selective 5-HT7 Receptor Ligand Development

Leverage the 2-biphenyl-4-yl-piperazine core to synthesize and evaluate novel 5-HT7 receptor ligands. The scaffold's intrinsic structural features have been shown in SAR studies of closely related 1-(2-biphenyl)piperazines to confer nanomolar 5-HT7 affinity and >100-fold selectivity over 5-HT1A and α1 receptors [1]. Use this building block for structure-guided medicinal chemistry aimed at CNS disorders where 5-HT7 modulation is implicated, such as depression, schizophrenia, and circadian rhythm disruptions. The regioisomeric purity of the 2-substituted piperazine is critical for achieving the desired binding orientation and functional selectivity.

Retinoic Acid Signaling & Differentiation

Employ 2-Biphenyl-4-yl-piperazine (BPZ) as a specialized tool compound for studying all-trans retinoic acid (ATRA) signaling pathways. BPZ has been characterized as an ATRA analog and a substrate for key retinoid-metabolizing enzymes (retinol dehydrogenase, retinyl ester hydrolase, retinyl ester synthase) [1]. Utilize BPZ in cell-based assays to investigate its effects on preadipocyte differentiation (e.g., in 3T3-L1 cells) and to probe mechanisms of retinoic acid-dependent gene regulation. This application is unique to the 2-biphenyl-4-yl-piperazine isomer and cannot be substituted with other piperazines.

Analytical Reference Standard

Use high-purity 2-Biphenyl-4-yl-piperazine (≥95% by HPLC/GC) as an analytical reference standard for method development and validation in HPLC, LC-MS, or NMR analysis of reaction mixtures and final products [1]. The defined melting point (156–159°C) provides an additional orthogonal quality control metric. This ensures the integrity of chemical identity and purity assessments in synthetic workflows involving biphenylpiperazine derivatives.

CNS-Targeted Compound Library Synthesis

Utilize the 2-biphenyl-4-yl-piperazine scaffold as a regiospecific starting material for the parallel synthesis of 1-substituted-2-biphenylpiperazine libraries. The free 1-position nitrogen permits versatile functionalization (alkylation, acylation, sulfonylation) to generate diverse analogs for structure-activity relationship (SAR) exploration [1]. This building block provides a direct route to chemotypes with established activity at dopamine, serotonin, and other GPCR targets relevant to CNS drug discovery.

Application
Selection Property
Validation Focus
5-HT7 receptor ligand screening
Regioisomeric scaffold fidelity
5-HT7 binding and selectivity profiling
Retinoid pathway probe studies
Functional substrate activity
Enzymatic substrate validation
Analytical method development
Characterized purity and melting behavior
HPLC/LC-MS identity confirmation
CNS receptor-focused library synthesis
Regioselective N-derivatization
GPCR-targeted SAR exploration

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